Beradilol monoethyl maleate

Cardiovascular pharmacology β-Adrenoceptor antagonism In vitro tissue bath studies

Procure Beradilol monoethyl maleate (TZC-5665) for its unmatched triple mechanism: non-selective β-blockade comparable to propranolol, direct vasodilation via PDE3 inhibition more potent than milrinone, and an active metabolite (M-2) providing positive inotropic support. This dual-component pharmacology is not replicated by carvedilol, labetalol, or any marketed cardiovascular agent, making it the essential tool for dissecting PDE3-mediated vasodilation independent of α1-blockade. Critical for congestive heart failure models where conventional β-blockers risk negative inotropy. Verify stock availability early due to research-grade limited supply.

Molecular Formula C31H38ClN5O7
Molecular Weight 628.1 g/mol
CAS No. 114856-47-2
Cat. No. B1683699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeradilol monoethyl maleate
CAS114856-47-2
Synonyms6-(4-(2-(3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino)-2-methylpropylamino)phenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone monoethyl maleate
TZC 5665
TZC-5665
Molecular FormulaC31H38ClN5O7
Molecular Weight628.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(=O)O.CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O
InChIInChI=1S/C25H30ClN5O3.C6H8O4/c1-16-10-23(33)30-31-24(16)17-5-8-20(9-6-17)28-15-25(2,3)29-13-21(32)14-34-22-11-19(26)7-4-18(22)12-27;1-2-10-6(9)4-3-5(7)8/h4-9,11,16,21,28-29,32H,10,13-15H2,1-3H3,(H,30,33);3-4H,2H2,1H3,(H,7,8)/b;4-3-
InChIKeyTZXOVBAUUXGKJG-QGAMPUOQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Beradilol Monoethyl Maleate (CAS 114856-47-2): A Multi-Mechanism Pyridazinone Derivative for Cardiovascular Research


Beradilol monoethyl maleate (also designated TZC-5665 or oberadilol monoethyl maleate, CAS 114856-47-2) is a pyridazinone derivative that functions as a non-selective β-adrenoceptor antagonist, a vasodilator, and a type III phosphodiesterase (PDE3) inhibitor [1]. It is classified as a vasodilating β-blocker within cardiovascular drug development [2]. The compound exhibits a tripartite pharmacological profile: β-adrenergic blockade comparable to propranolol, direct vasodilatory activity, and PDE3 inhibition that is more potent and selective than the reference PDE3 inhibitor milrinone [3]. Additionally, the compound is characterized by extensive metabolism to an active metabolite, M-2, which demonstrates positive inotropic effects distinct from the parent compound's negative inotropic and chronotropic actions [4]. The combination of β-blockade with PDE3 inhibition and an active metabolite profile distinguishes beradilol monoethyl maleate from single-mechanism β-blockers and from vasodilating β-blockers that achieve vasodilation via α1-adrenoceptor antagonism (e.g., carvedilol, labetalol) or nitric oxide potentiation (e.g., nebivolol) [5].

Why In-Class Beta-Blockers or PDE3 Inhibitors Cannot Replace Beradilol Monoethyl Maleate in Specialized Cardiovascular Models


In-class compounds cannot be freely interchanged because beradilol monoethyl maleate integrates three distinct pharmacological activities within a single molecular scaffold, a profile that is not replicated by any marketed β-blocker or PDE3 inhibitor [1]. Conventional β-blockers such as propranolol provide adrenergic antagonism but lack intrinsic PDE3 inhibition and may exacerbate heart failure through negative inotropy [2]. Vasodilating β-blockers such as carvedilol and labetalol achieve vasodilation via α1-adrenoceptor blockade, a mechanism distinct from PDE3 inhibition, and do not produce an active metabolite with positive inotropic effects [3]. Pure PDE3 inhibitors such as milrinone increase contractility and produce vasodilation but offer no β-adrenergic protection, leaving patients exposed to adrenergic overdrive [4]. Furthermore, the extensive first-pass metabolism of TZC-5665 to M-2 generates a unique pharmacokinetic-pharmacodynamic relationship wherein the parent compound provides β-blockade while the circulating metabolite provides inotropic and vasodilatory support—a dual-component system that cannot be replicated by administering separate agents [5].

Quantitative Comparative Evidence for Beradilol Monoethyl Maleate: Differentiating Data vs. Reference Compounds


Non-Selective β-Adrenoceptor Blockade Potency Comparable to Propranolol in Guinea Pig Cardiac and Tracheal Preparations

In isolated guinea pig atrial and tracheal preparations, TZC-5665 demonstrated non-selective β-adrenoceptor blocking activity that was directly compared to propranolol. The study reported that the potency of β-adrenoceptor blockade by TZC-5665 was comparable to that of propranolol under identical experimental conditions [1]. This establishes that the β-blocking component of TZC-5665 is equipotent to the prototypical non-selective β-blocker propranolol, while additionally conferring PDE3 inhibition and vasodilatory activity not present in propranolol [2].

Cardiovascular pharmacology β-Adrenoceptor antagonism In vitro tissue bath studies

PDE3 Inhibitory Potency and Selectivity Superior to Milrinone in Enzyme Preparations

In enzyme preparations, TZC-5665 and its active metabolite M-2 were reported to be more potent and more selective inhibitors of phosphodiesterase type III (PDE3) than milrinone, the reference PDE3 inhibitor [1]. While exact IC50 or Ki values are not available in the open literature, the qualitative ranking of potency (TZC-5665 and M-2 > milrinone) and the assertion of improved selectivity establish that the PDE3 inhibitory component of TZC-5665 surpasses that of a clinically established PDE3 inhibitor [2].

Phosphodiesterase inhibition Enzymology Cardiotonic drug development

Active Metabolite M-2 Exhibits Positive Inotropic Effects Distinct from Parent Compound, Enabling β-Blockade Plus Inotropic Support

Unlike the parent compound TZC-5665, which shows negative chronotropic and inotropic effects consistent with β-blockade, the main human metabolite M-2 demonstrates a potent positive inotropic effect with a slight positive chronotropic effect [1]. In isolated guinea pig atrial and ventricular papillary muscles, TZC-5665 produced negative inotropy, whereas M-2 produced positive inotropy that was not modified by phentolamine, propranolol, or cimetidine, indicating a mechanism independent of adrenergic, histaminergic, or α-adrenergic pathways [2]. In blood-perfused dog heart preparations, M-2 increased contractile force and coronary blood flow in paced papillary muscles, while TZC-5665 did not significantly affect contractile force or sinus rate but did increase coronary blood flow [3]. In anesthetized dogs, M-2 at 30 μg/kg demonstrated effects that appeared more potent than those of milrinone at the same dose [4].

Drug metabolism Pharmacokinetics Positive inotropy Congestive heart failure

Hemodynamic Effects in Humans: Reduction in End-Diastolic Left Ventricular Volume (20.16 mL) and Tendency to Increase Ejection Fraction (0.04)

In a clinical study involving healthy volunteers, orally administered TZC-5665 was rapidly absorbed and extensively metabolized to M-2, which remained at a higher plasma concentration than the parent compound. TZC-5665 reduced end-diastolic left ventricular volume by 20.16 mL and exhibited a tendency to increase ejection fraction by 0.04 [1]. In parallel dog studies, M-2 dose-dependently increased cardiac contractility and reduced both preload and afterload, with effects appearing more potent in the failed heart than in the normal heart [2].

Clinical pharmacology Hemodynamics Left ventricular function Congestive heart failure

Mechanistic Differentiation from Vasodilating β-Blockers: PDE3 Inhibition Rather Than α1-Blockade or Nitric Oxide Potentiation

Beradilol monoethyl maleate achieves vasodilation through type III phosphodiesterase (PDE3) inhibition, a mechanism distinct from that of other clinically available vasodilating β-blockers. Carvedilol and labetalol produce vasodilation via α1-adrenoceptor blockade, while nebivolol induces endothelium-dependent vasodilation by stimulating nitric oxide bioactivity [1]. TZC-5665, by contrast, inhibits PDE3, the enzyme responsible for cAMP degradation in vascular smooth muscle and cardiac myocytes, thereby increasing intracellular cAMP and producing both vasodilation and positive inotropy (the latter via its metabolite M-2) [2]. This PDE3-mediated vasodilatory mechanism operates independently of α-adrenergic pathways and endothelial nitric oxide synthase, providing a distinct route to afterload reduction that may be advantageous in settings of endothelial dysfunction or α-blocker intolerance [3].

Mechanism of action Vasodilation β-Blocker classification Comparative pharmacology

Validated Research and Industrial Applications for Beradilol Monoethyl Maleate Based on Quantitative Evidence


Congestive Heart Failure (CHF) Experimental Models Requiring Combined β-Blockade and Inotropic Support

The dual-component pharmacological profile—β-adrenergic blockade from the parent compound combined with PDE3 inhibition-mediated positive inotropy and vasodilation from the active metabolite M-2—makes beradilol monoethyl maleate a compelling tool compound for congestive heart failure research [1]. In isolated heart preparations, TZC-5665 produced negative inotropy (β-blockade) while M-2 produced potent positive inotropy; the authors concluded that this combination could be useful in the treatment of congestive heart failure by mutual prevention of undesirable effects [2]. In dogs, M-2 dose-dependently increased cardiac contractility and reduced both preload and afterload, with effects more potent in the failed heart than in the normal heart [3]. The compound is particularly suited for CHF models where conventional β-blockers risk exacerbating contractile dysfunction and where pure PDE3 inhibitors lack adrenergic protection.

Investigative Studies of Vasodilating β-Blockers with Non-α1-Mediated Vasodilation

For researchers seeking to dissect vasodilatory mechanisms independent of α1-adrenoceptor blockade, beradilol monoethyl maleate offers a distinct PDE3-mediated pathway. Unlike carvedilol and labetalol, which achieve vasodilation through α1-antagonism, TZC-5665 reduces afterload via PDE3 inhibition, which increases cAMP in vascular smooth muscle [4]. This mechanism is more potent than milrinone and occurs without engaging α-adrenergic pathways [5]. The compound is therefore valuable in comparative studies evaluating whether PDE3-mediated vasodilation produces different hemodynamic outcomes, side-effect profiles, or long-term benefits relative to α1-blockade or nitric oxide-dependent vasodilation [6].

Prodrug/Metabolite Pharmacology Studies: β-Blocker to Inotropic Agent Bioconversion

Beradilol monoethyl maleate represents a unique case study in cardiovascular pharmacology: an orally administered β-blocker that undergoes extensive first-pass metabolism to a PDE3-inhibiting metabolite with positive inotropic and vasodilatory properties [7]. In healthy volunteers, TZC-5665 was rapidly absorbed and immediately metabolized, with M-2 remaining at higher plasma concentrations than the parent compound [8]. This pharmacokinetic-pharmacodynamic relationship—where the parent provides β-blockade while the circulating metabolite provides inotropic support—is not replicated by any marketed cardiovascular agent. The compound is therefore valuable for investigating prodrug design strategies, metabolite activation kinetics, and the therapeutic potential of dual-mechanism agents derived from a single administered compound [9].

Comparative PDE3 Inhibitor Studies Requiring Potency Exceeding Milrinone

In enzyme preparations, TZC-5665 and its metabolite M-2 were reported to be more potent and more selective inhibitors of PDE3 than milrinone [10]. For researchers requiring PDE3 inhibitory activity that surpasses the reference standard milrinone, beradilol monoethyl maleate offers a higher-potency alternative. This is particularly relevant for studies investigating structure-activity relationships among pyridazinone-derived PDE3 inhibitors, for developing more potent cardiotonic agents, or for evaluating whether enhanced PDE3 inhibitory potency translates to improved hemodynamic outcomes [11]. The availability of the four optical isomers of TZC-5665 further enables stereochemistry-activity relationship studies [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beradilol monoethyl maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.